Metallo-|A-lactamase-IN-4
Description
Global Landscape of Antimicrobial Resistance and the Role of β-Lactamases
Antimicrobial resistance (AMR) represents a severe and escalating threat to global public health. nih.govmdpi.com Infections caused by resistant bacteria lead to higher rates of morbidity and mortality, prolonged hospital stays, and increased healthcare costs. researchgate.net A significant driver of this crisis is the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics—the most widely used class of antibacterial agents. jlabphy.orgresearchgate.net These enzymes achieve this by hydrolyzing the characteristic four-membered β-lactam ring, rendering the antibiotic ineffective. jlabphy.orgscispace.com The global spread of genes encoding these enzymes, often on mobile genetic elements, has led to a rapid increase in resistance among clinically important pathogens. mdpi.comnih.gov In 2019 alone, an estimated 1.27 million deaths were directly attributable to antimicrobial-resistant infections, and this number is projected to rise dramatically if effective countermeasures are not developed. nih.gov
The β-lactamase family is diverse and is broadly categorized into four Ambler classes: A, B, C, and D. jlabphy.org Classes A, C, and D are serine-β-lactamases (SBLs), which utilize a serine residue in their active site for catalysis. scispace.comasm.org In contrast, Class B enzymes are the metallo-β-lactamases (MBLs), which are dependent on one or two zinc ions for their catalytic activity. scispace.comnih.gov This fundamental difference in their catalytic mechanism is a key reason why clinically available β-lactamase inhibitors, which are effective against many SBLs, are inactive against MBLs. nih.govnih.gov
Distinct Catalytic Mechanisms and Structural Features of Metallo-β-Lactamases
MBLs exhibit a characteristic αβ/βα sandwich fold, a structural motif shared across the MBL superfamily. nih.govfrontiersin.org The active site, located in a shallow groove, contains one or two zinc ions that are crucial for the hydrolysis of β-lactam antibiotics. nih.govnih.gov MBLs are further classified into three subclasses—B1, B2, and B3—based on their amino acid sequences, zinc ion requirements, and structural features. nih.govnih.gov
Subclass B1 is the largest and most clinically significant group of MBLs, encompassing enzymes such as NDM-1, VIM, and IMP types, which are often found in pathogenic bacteria and are encoded on mobile genetic elements. asm.orgnih.gov These enzymes are typically dizinc (B1255464) metalloenzymes, requiring two zinc ions for full catalytic activity. asm.orgnih.gov The Zn1 ion is coordinated by three histidine residues, while the Zn2 site involves an aspartate, a cysteine, and a histidine residue. nih.govoup.com The catalytic mechanism is believed to involve a zinc-bridged hydroxide (B78521) ion that acts as the nucleophile, attacking the carbonyl carbon of the β-lactam ring. nih.govkau.edu.sa A flexible loop structure near the active site, often referred to as loop L3, is thought to play a role in substrate binding and recognition. asm.orgnih.gov
In contrast to B1 and B3 MBLs, subclass B2 enzymes are typically active as monozinc enzymes, requiring only a single zinc ion (at the Zn2 site) for catalysis. nih.govfrontiersin.org The binding of a second zinc ion can actually inhibit their activity. nih.govnih.gov B2 MBLs, such as CphA from Aeromonas hydrophila, exhibit a narrower substrate profile, primarily hydrolyzing carbapenems. nih.govnih.gov Their active site is generally less accessible than that of B1 and B3 enzymes. nih.gov The proposed catalytic mechanism involves a water molecule, activated by an active site residue, acting as the nucleophile to attack the β-lactam ring. kau.edu.sa
The B3 subclass is the most diverse group of MBLs and is believed to have evolved independently from the B1 and B2 subclasses. frontiersin.org They are often found in environmental bacteria but are increasingly being identified in clinical settings. frontiersin.orgasm.org Like B1 MBLs, B3 enzymes are generally dizinc metalloenzymes. kau.edu.safrontiersin.org However, they exhibit considerable diversity in their active site motifs. frontiersin.orgfrontiersin.org The canonical B3 active site has a His-His-His motif for the Zn1 site and a Asp-His-His motif for the Zn2 site. frontiersin.org
Deficiencies of Existing β-Lactamase Inhibitors Against MBLs
A major challenge in combating AMR is the lack of clinically effective inhibitors for MBLs. scispace.comnih.gov The currently available β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are designed to inhibit serine-β-lactamases and are completely ineffective against MBLs due to the fundamental differences in their catalytic mechanisms. nih.govnih.gov Newer inhibitors like avibactam, vaborbactam, and relebactam (B560040) also show no activity against MBL-producing strains. mdpi.com While the monobactam antibiotic aztreonam (B1666516) is stable to hydrolysis by MBLs, its effectiveness can be compromised by the co-production of other types of β-lactamases in resistant bacteria. nih.govasm.org This leaves clinicians with very limited therapeutic options for infections caused by MBL-producing organisms.
Overview of the Research Challenges in MBL Inhibitor Discovery
The development of broad-spectrum MBL inhibitors is fraught with challenges. The structural and mechanistic diversity among the MBL subclasses makes it difficult to design a single inhibitor that is effective against all of them. frontiersin.orgnih.gov Furthermore, the active sites of MBLs share similarities with human metalloenzymes, raising concerns about potential off-target effects and toxicity. nih.gov
Another significant hurdle is achieving sufficient penetration of the inhibitor into the bacterial periplasm where MBLs are located, particularly in Gram-negative bacteria. acs.org Thiol-based inhibitors, which show promise due to the ability of the thiol group to coordinate with the active site zinc ions, have been extensively studied. nih.govresearchgate.net However, translating their in vitro activity into effective clinical candidates has proven to be a major obstacle. nih.govresearchgate.net The discovery of Metallo-β-lactamase-IN-4 represents a step forward in this field, demonstrating potent inhibitory activity against several key MBLs.
Metallo-β-lactamase-IN-4: A Potent Inhibitor
Metallo-β-lactamase-IN-4 (also referred to as compound 40 in some literature) has emerged as a potent inhibitor of metallo-β-lactamases. medchemexpress.com Research has demonstrated its ability to inhibit several clinically significant MBLs.
Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-4
| MBL Target | IC50 (μM) |
|---|---|
| VIM-1 | 0.5 |
| NDM-1 | 2.1 |
| IMP-7 | 3.3 |
Data sourced from MedchemExpress and is intended for research purposes only. medchemexpress.com
The development of inhibitors like Metallo-β-lactamase-IN-4 is a critical area of research. The data indicates that N-Aryl Mercaptopropionamides, the class of compounds to which Metallo-β-lactamase-IN-4 belongs, are promising as broad-spectrum inhibitors of MBLs. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C10H14N4O3S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C10H14N4O3S2/c11-10(12)14-19(16,17)8-3-1-7(2-4-8)13-9(15)5-6-18/h1-4,18H,5-6H2,(H,13,15)(H4,11,12,14) |
InChI Key |
OYOHPPXCVUVCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Rationale for the Development of Metallo |a Lactamase in 4 As a Novel Mbl Inhibitor
Identification of Promising Pharmacophores for MBL Inhibition
The design of effective MBLIs begins with the identification of a pharmacophore—a molecular framework with the necessary features to bind to the target enzyme. A critical feature of any MBLI is a group capable of interacting with the zinc ions essential for the enzyme's catalytic activity. mdpi.comtandfonline.com Research has identified several key zinc-binding pharmacophores (ZBPs).
Key Pharmacophores for MBL Inhibition:
Thiols: The thiol group (-SH) is a well-established and potent zinc-binding moiety. researchgate.net Its ability to coordinate with the active site zinc ions can effectively block the enzyme's function. d-nb.info Metallo-β-lactamase-IN-4 belongs to the N-Aryl Mercaptopropionamides class, incorporating this crucial thiol pharmacophore. medchemexpress.com
Carboxylates: The carboxylate group (-COOH) is another common feature in MBL inhibitors, often mimicking the carboxylate present in natural β-lactam substrates, which interacts with the Zn2 ion. mdpi.comnih.gov
Boronates: Cyclic boronate compounds can act as transition-state analogues, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. acs.org
Metal-Binding Pharmacophore (MBP) Approach: This strategy involves using click chemistry to combine various metal-binding fragments to discover new and potent inhibitor chemotypes. nih.gov
The selection of a mercaptopropionamide scaffold for Metallo-β-lactamase-IN-4 leverages the proven efficacy of the thiol group as a powerful anchor into the enzyme's core functional machinery.
Design Principles Incorporating Zinc Ion Coordination and Active Site Interactions
The catalytic function of MBLs is dependent on a di-zinc active site in the most common B1 subclass, which includes major enzymes like NDM, VIM, and IMP. nih.govnih.gov The two zinc ions, Zn1 and Zn2, are coordinated by a set of conserved amino acid residues (typically histidine and aspartate) and a bridging hydroxide (B78521) ion that acts as the nucleophile to hydrolyze the β-lactam ring. mdpi.comnih.govresearchgate.net
The fundamental design principle for inhibitors like Metallo-β-lactamase-IN-4 is to disrupt this catalytic center. This is achieved through:
Direct Zinc Coordination: The inhibitor's zinc-binding group, such as the thiol in Metallo-β-lactamase-IN-4, is designed to directly coordinate with one or both zinc ions. This interaction displaces the catalytically crucial bridging hydroxide/water molecule, rendering the enzyme inactive. d-nb.inforesearchgate.net
Ternary Complex Formation: Rather than simply stripping the zinc ions away—a strategy that can lead to off-target effects with other human metalloenzymes—advanced inhibitors aim to form a stable ternary complex with both the protein residues and the active site zinc. nih.gov
Interaction with Active Site Loops: The MBL active site is a shallow groove flanked by flexible loops, such as L3 and L10, which are involved in substrate recognition and binding. mdpi.comnih.gov The inhibitor's scaffold is designed to establish favorable interactions with residues on these loops, enhancing binding affinity and specificity.
The structure of Metallo-β-lactamase-IN-4 is intended to position its thiol group for optimal coordination within the di-zinc center while its aryl component engages in further interactions within the binding pocket.
Strategic Mimicry of Substrate or Transition State Intermediates
A powerful strategy in enzyme inhibitor design is to create molecules that mimic the natural substrate, the transition state of the reaction, or the resulting product. nih.govnih.gov This approach leverages the enzyme's natural affinity for these structures.
Substrate Mimicry: Some inhibitors are designed with structural features resembling β-lactam antibiotics. The first reported substrate mimic inhibitor included a linear amide and a carboxylate group to replicate features of benzylpenicillin. nih.gov
Overcoming Limitations of Previous MBL Inhibitor Candidates
The development of a clinically successful MBLI has been hindered by several significant challenges. asm.org The design of Metallo-β-lactamase-IN-4 and other next-generation inhibitors aims to overcome these historical limitations.
Lack of Broad-Spectrum Activity: A major hurdle is the structural diversity among different MBL families (e.g., NDM, VIM, IMP). An inhibitor effective against one type may be weak against another. asm.orgasm.org Metallo-β-lactamase-IN-4 was specifically developed as a broad-spectrum inhibitor, demonstrating potent activity against VIM-1, NDM-1, and IMP-7. medchemexpress.commedchemexpress.com
Toxicity and Off-Target Effects: Early inhibitors based on strong metal chelators like EDTA were non-specific, removing zinc from other essential human enzymes and leading to toxicity. nih.govnih.gov The strategy of forming a ternary complex within the MBL active site, rather than non-specifically sequestering zinc, is a key principle to improve selectivity and reduce toxicity. d-nb.info
Poor Cellular Permeability: For an inhibitor to reach the MBLs located in the periplasm of Gram-negative bacteria, it must cross the outer membrane. High lipophilicity has been a limiting factor for many previous thiol-based inhibitors. researchgate.net The development of novel scaffolds includes considerations for improving physicochemical properties to ensure the compound reaches its target. rsc.orgrsc.org
By demonstrating potent, broad-spectrum activity, Metallo-β-lactamase-IN-4 represents a step toward addressing the key limitations that have stalled the clinical development of MBL inhibitors.
Research Findings
The inhibitory potential of Metallo-β-lactamase-IN-4 has been quantified against several clinically significant subclass B1 MBLs. Its performance, particularly its broad-spectrum nature, is a key element of its design rationale.
Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-4
| Enzyme Target | IC₅₀ (μM) | Reference |
|---|---|---|
| VIM-1 | 0.5 | medchemexpress.com |
| NDM-1 | 2.1 | medchemexpress.com |
| IMP-7 | 3.3 | medchemexpress.com |
Table 2: Comparison of Different MBL Inhibitor Pharmacophores
| Inhibitor Class | Example Compound | Mechanism | Key Feature |
|---|---|---|---|
| Mercaptopropionamides | Metallo-β-lactamase-IN-4 | Zinc Coordination | Thiol group |
| Bicyclic Boronates | Taniborbactam (B611149) | Transition-State Mimicry | Boronate ring |
| Natural Products | Aspergillomarasmine A (AMA) | Zinc Chelation/Stripping | Poly-carboxylate structure |
| N-Sulfamoylpyrrole-carboxylates | NSPCs | Transition-State Mimicry | Tetrahedral sulfamoyl group |
Mechanistic Studies of Metallo |a Lactamase in 4 Inhibition
Kinetic Characterization of MBL Inhibition by Metallo-β-lactamase-IN-4
Kinetic studies are fundamental to characterizing the potency and mode of action of enzyme inhibitors. For Metallo-β-lactamase-IN-4, these analyses have focused on determining its inhibitory strength against various MBLs and understanding the nature of the enzyme-inhibitor interaction over time.
Metallo-β-lactamase-IN-4 has demonstrated potent inhibitory activity across several clinically significant subclass B1 MBLs. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, has been determined against variants such as New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-1), and Imipenemase (IMP-7).
The compound shows particular potency against VIM-1, with a sub-micromolar IC50 value. Its effectiveness against NDM-1 and IMP-7 is also within the low micromolar range, highlighting its broad-spectrum potential. nih.gov These findings position Metallo-β-lactamase-IN-4 as a promising candidate for further investigation.
| MBL Variant | IC50 (μM) |
|---|---|
| VIM-1 | 0.5 |
| NDM-1 | 2.1 |
| IMP-7 | 3.3 |
The inhibition of MBLs by Metallo-β-lactamase-IN-4 is understood to be reversible. This is characteristic of inhibitors that function by coordinating the zinc ions within the enzyme's active site rather than forming a stable, covalent bond with an amino acid residue. mdpi.comnih.gov The mechanism does not involve a suicidal inactivation of the enzyme. mdpi.com Instead, the inhibitor establishes a non-covalent, albeit potent, interaction with the catalytic metal ions. This reversible binding means that the enzyme's activity can be restored if the inhibitor is removed, a common feature for MBL inhibitors that act as metal-chelating agents. nih.govmdpi.com
Elucidation of the Specific Inhibition Mechanism of Metallo-β-lactamase-IN-4
The inhibitory activity of Metallo-β-lactamase-IN-4 stems from its specific interactions with the active site of metallo-β-lactamases. Its chemical structure, featuring a thiol (mercapto) group, is key to its mechanism of action, which is centered on the essential zinc ions. nih.govresearchgate.net
The primary mechanism of enzyme deactivation by Metallo-β-lactamase-IN-4 is the chelation of the zinc ions in the MBL active site. mdpi.commdpi.com MBLs depend on one or two zinc ions to facilitate the hydrolysis of the β-lactam ring. nih.gov The mercaptopropionamide scaffold of the inhibitor contains a free thiol group which acts as a strong zinc-binding pharmacophore. researchgate.net
This thiol group coordinates with the catalytic zinc ion(s), displacing a key water molecule that is essential for the hydrolytic process. mdpi.com By binding directly to the zinc, the inhibitor disrupts the enzyme's catalytic machinery, preventing it from inactivating β-lactam antibiotics. This mode of action is a well-established strategy for inhibiting metalloenzymes. mdpi.commdpi.com
Beyond the critical zinc chelation, the binding of Metallo-β-lactamase-IN-4 is further stabilized by non-chelating interactions within the enzyme's active site. While a co-crystal structure for this specific inhibitor is not publicly available, analysis of similar thiol-based inhibitors and substrate binding modes provides significant insight. mdpi.compnas.org
The active sites of MBLs are often flanked by flexible loops that can play a role in substrate recognition and inhibitor binding. asm.org While the binding of certain inhibitors can induce conformational changes in these loops to accommodate the ligand, specific structural studies detailing such changes upon the binding of Metallo-β-lactamase-IN-4 have not been reported. The versatility of the active site allows it to adapt to various ligands, but a detailed understanding of the specific conformational shifts induced by this N-aryl mercaptopropionamide would require further structural elucidation through methods like X-ray crystallography or NMR spectroscopy.
Substrate Competition and Allosteric Modulation Studies of Metallo-β-lactamase-IN-4
Metallo-β-lactamase-IN-4, also identified as compound 40 in the N-aryl mercaptopropionamide series, has been characterized as a potent inhibitor of several class B1 metallo-β-lactamases (MBLs). nih.gov Mechanistic studies are crucial to understanding how this inhibitor interacts with MBLs and to guide the development of future therapeutics. This section will delve into the available research findings regarding its mode of action, focusing on substrate competition and the potential for allosteric modulation.
Research into the inhibitory activity of Metallo-β-lactamase-IN-4 has provided valuable data on its potency against various MBLs. The half-maximal inhibitory concentration (IC50) values have been determined for Verona integron-encoded metallo-β-lactamase-1 (VIM-1), New Delhi metallo-β-lactamase-1 (NDM-1), and imipenemase-7 (IMP-7). nih.gov These values quantify the concentration of the inhibitor required to reduce the activity of the enzyme by half and are a key indicator of its efficacy.
| Enzyme Target | IC50 (μM) |
|---|---|
| VIM-1 | 0.5 |
| NDM-1 | 2.1 |
| IMP-7 | 3.3 |
While the precise nature of the substrate competition for Metallo-β-lactamase-IN-4 has not been explicitly detailed in the primary literature, its chemical structure as a mercaptopropionamide derivative provides strong indications of its likely mechanism. Thiol-containing compounds are well-established inhibitors of metallo-β-lactamases. mdpi.com Their mode of action typically involves the thiol group acting as a zinc-binding group, directly interacting with the one or two zinc ions present in the active site of the MBLs. mdpi.com This interaction with the catalytic zinc ions prevents the binding and subsequent hydrolysis of β-lactam substrates, indicating a competitive mode of inhibition. In a competitive inhibition model, the inhibitor binds to the same active site as the substrate, thereby directly competing for access to the enzyme.
There is currently no specific research available that investigates the allosteric modulation of metallo-β-lactamases by Metallo-β-lactamase-IN-4. Allosteric modulation refers to the regulation of an enzyme by the binding of a molecule at a site other than the enzyme's active site. daneshyari.com Such binding causes a conformational change in the enzyme that can either enhance or reduce its activity. While allosteric inhibition presents an attractive strategy for overcoming antibiotic resistance, the available studies on Metallo-β-lactamase-IN-4 and related N-aryl mercaptopropionamides have primarily focused on their activity at the catalytic site. nih.gov Therefore, it remains to be determined whether this class of inhibitors can exert its effects through an allosteric mechanism.
Structural Biology of Metallo |a Lactamase in 4 Binding to Mbls
X-ray Crystallographic Analysis of Inhibitor-MBL Complexes
X-ray crystallography is a primary technique used to determine the three-dimensional structure of MBLs in complex with inhibitors at atomic resolution. Such studies provide a detailed picture of the binding mode of an inhibitor within the enzyme's active site. For many known inhibitors, crystallographic data has been crucial in elucidating the specific interactions that contribute to their inhibitory activity. nih.govnih.gov
Structural studies of various inhibitors have revealed key interactions within the MBL active site. These often involve the inhibitor making contact with residues that line the active site groove and flexible loops that can adopt different conformations upon ligand binding. nih.govnih.gov The nature and extent of these interactions determine the affinity and specificity of the inhibitor for a particular MBL.
A common mechanism of MBL inhibition involves the inhibitor directly coordinating with the active site zinc ions. nih.gov The zinc ions are crucial for the catalytic activity of MBLs, and molecules that can effectively chelate these metal ions often act as potent inhibitors. nih.gov The geometry of this coordination can vary depending on the chemical nature of the inhibitor and the specific MBL. For instance, some inhibitors may bridge the two zinc ions in dinuclear MBLs. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of inhibitors to MBLs in solution. nih.govnih.govacs.org NMR can provide information on the dynamics of the enzyme-inhibitor complex and can identify the specific residues involved in the binding interaction. nih.govacs.org For example, 19F NMR has been used to monitor conformational changes in MBLs upon inhibitor binding. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Large MBL Complexes
Cryo-electron microscopy (Cryo-EM) is a technique suited for determining the structure of large protein complexes. While MBLs are generally monomeric and relatively small, Cryo-EM could be applicable if they form larger assemblies or are studied in complex with other proteins or cellular components. To date, there is no indication in the available literature of Cryo-EM being used to study complexes involving a specific inhibitor like Metallo-β-lactamase-IN-4.
Comparison of Binding Across Different MBL Subclasses
The structural and sequence diversity among MBL subclasses presents a major hurdle for the design of broad-spectrum inhibitors. nih.govnih.gov An ideal inhibitor would be able to effectively bind to the active sites of MBLs from different subclasses. Comparative structural studies of an inhibitor bound to various MBLs (e.g., NDM-1, VIM-2, IMP-1) are essential to understand the features that enable cross-class inhibition. nih.gov These studies can reveal how an inhibitor adapts its binding mode to accommodate the subtle differences in the active site architectures of different MBLs. nih.gov
Computational Approaches in the Design and Optimization of Metallo |a Lactamase in 4
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. In the context of Metallo-β-lactamase-IN-4, docking simulations are employed to understand how the inhibitor fits into the MBL active site and to predict its binding mode. This process is crucial for structure-based virtual screening (SBVS) campaigns, where large chemical libraries are screened to identify potential inhibitor candidates. nih.gov
The accuracy of docking depends on the scoring function used to evaluate the binding poses. For MBLs, a significant challenge is the correct modeling of the interactions between the inhibitor and the zinc ions in the active site. nih.govnih.gov Successful docking studies have been performed on various MBLs, such as NDM-1, IMP-1, and VIM-2, to identify novel scaffolds. nih.govacs.org For instance, docking can reveal key interactions, such as the coordination of specific chemical groups on the inhibitor with the catalytic zinc ions or hydrogen bonding with conserved amino acid residues like Asn233 in VIM-2. mdpi.com These predictions are instrumental in the initial stages of design, helping to prioritize compounds for synthesis and biological testing. nih.govacs.org
Table 1: Key Parameters in Molecular Docking for MBL Inhibitor Prediction
| Parameter | Description | Relevance to Metallo-β-lactamase-IN-4 Design |
| Receptor Preparation | Involves adding hydrogen atoms and assigning correct protonation states to active site residues. For MBLs, this includes careful handling of the zinc-coordinating residues (e.g., His, Cys, Asp). nih.gov | Ensures an accurate representation of the MBL active site, which is critical for predicting correct binding geometry and interactions. nih.gov |
| Ligand Preparation | Generation of low-energy 3D conformers of the inhibitor and assignment of appropriate atom types and charges. | Allows for the exploration of different possible binding poses of Metallo-β-lactamase-IN-4 within the active site. |
| Docking Algorithm | The search algorithm used to explore the conformational space of the ligand within the active site (e.g., genetic algorithm, Monte Carlo). | Determines the thoroughness of the search for the optimal binding pose. |
| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., binding energy in kcal/mol) for a given pose. | Ranks and prioritizes different poses and different potential inhibitors based on their predicted affinity for the MBL target. mdpi.com |
| Post-Docking Analysis | Visual inspection of binding poses and analysis of key interactions (hydrogen bonds, metal coordination, hydrophobic contacts). | Validates the predicted binding mode and provides insights for further optimization of the inhibitor's structure. mdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the protein and the ligand over time. core.ac.uk MD simulations are crucial for assessing the stability of the predicted binding pose obtained from docking and for understanding the nuanced interactions that stabilize the complex. nih.govmdpi.com
For MBLs, MD simulations can elucidate the role of flexible loops surrounding the active site, which can influence substrate recognition and inhibitor binding. nih.gov By simulating the system over nanoseconds, researchers can observe conformational changes, the behavior of water molecules in the active site, and the persistence of key interactions, such as the coordination with zinc ions. core.ac.uknih.gov The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation; low RMSD values suggest a stable binding mode. mdpi.com A modified bonded model approach has been proposed for MD simulations of MBLs to better represent the coordination interactions with the metal ions without overly constraining the ligand. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For MBL inhibitors, 3D-QSAR models can be developed to guide the design and optimization of new, more potent analogs. researchgate.net
In a typical 3D-QSAR study, a set of inhibitors with known activities (e.g., IC₅₀ values) are aligned based on their docked conformations within the MBL active site. researchgate.net Then, molecular interaction fields are calculated to describe steric and electrostatic properties. These fields are used to build a predictive model that can estimate the activity of new, untested compounds. The resulting QSAR models can be visualized as contour maps, which highlight regions where modifications to the inhibitor structure are likely to increase (favorable regions) or decrease (unfavorable regions) biological activity. researchgate.net This information provides direct guidance for medicinal chemists to design next-generation inhibitors like Metallo-β-lactamase-IN-4. Recently, machine learning approaches have been integrated with QSAR models to improve their predictive power in screening for new β-lactamase inhibitors. nih.gov
Pharmacophore-Based Virtual Screening for Analog Discovery
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. frontiersin.org A pharmacophore model can be generated based on the structure of a known potent inhibitor or directly from the MBL active site. mdpi.comfrontiersin.org
This model then serves as a 3D query to rapidly screen large chemical databases for molecules that match the required pharmacophoric features. acs.orgfrontiersin.orgnih.gov This approach is computationally less expensive than structure-based docking and can identify novel chemical scaffolds that may not be obvious from existing inhibitors. acs.orgnih.gov For instance, a pharmacophore model for NDM-1 inhibitors was successfully used to screen compound libraries, leading to the identification of new potential lead molecules. mdpi.com This technique is particularly useful for discovering analogs of Metallo-β-lactamase-IN-4 or entirely new classes of MBL inhibitors.
Table 2: Common Pharmacophore Features for MBL Inhibitors
| Feature | Description | Example Interaction in MBL Active Site |
| Metal-Binding Group | A functional group capable of coordinating with the active site zinc ions. | Carboxylate, thiol, or hydroxamic acid groups interacting with Zn1 and/or Zn2. mdpi.commdpi.com |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | Interaction with active site residues like Asn220 or His250. mdpi.com |
| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom. | Interaction with the backbone or side chains of active site residues. |
| Hydrophobic Group | A nonpolar group that can engage in hydrophobic interactions. | Interaction with hydrophobic pockets within the MBL active site. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Can participate in π-π stacking or cation-π interactions with residues like Trp93 or Phe61. mdpi.commdpi.com |
Free Energy Perturbation (FEP) and End-Point Free Energy Calculations (e.g., MM/GBSA)
To obtain more accurate predictions of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) or end-point calculations such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These methods provide a more rigorous estimation of the binding free energy (ΔG_bind) than docking scores.
Relative binding free energy (RBFE) calculations, a form of FEP, can predict the change in binding affinity resulting from small chemical modifications to a ligand. nih.govchemrxiv.org While these methods are powerful, their application to metalloenzymes like MBLs presents challenges due to the complexities of parameterizing the metal ions and their interactions. nih.govchemrxiv.orgnih.gov Recent studies have explored different force fields and parameterization strategies to improve the accuracy of RBFE calculations for MBLs like VIM-2. nih.govchemrxiv.orgnih.govacs.org
The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. It is often used to re-rank the poses from molecular docking or to analyze the binding energies of snapshots from an MD simulation trajectory. These calculations have been used to estimate the binding free energy of potential inhibitors with MBLs, providing valuable data for lead optimization. nih.gov
De Novo Design Strategies Guided by MBL Active Site Features
De novo design involves the computational generation of novel molecular structures that are predicted to bind to a target, starting from scratch or from a small molecular fragment. nih.govplos.orgnih.gov These strategies are guided by the structural features of the MBL active site, aiming to build a molecule that has optimal shape and chemical complementarity. acs.orgnih.gov
By analyzing the pockets and interaction points within the MBL active site, algorithms can place fragments and link them together to create new potential inhibitors. This approach is not limited by existing chemical scaffolds and can lead to the discovery of truly innovative inhibitor structures. acs.orgnih.gov For example, a hit compound identified for the IMP-1 MBL was computationally modified by replacing a thiazole ring with a tertiary amine to improve its properties, guided by molecular mechanics calculations of the binding pose. acs.orgnih.govacs.org Another approach, the Resonant Recognition Model (RRM), has been proposed to design peptide-based inhibitors against specific β-lactamase classes. plos.orgnih.gov These strategies hold promise for developing next-generation drugs based on the unique architecture of the MBL active site.
Spectrum of Inhibition and in Vitro Efficacy of Metallo |a Lactamase in 4
Inhibition Profiles against a Panel of Clinically Relevant MBL Enzymes
Metallo-β-lactamase-IN-4, also identified as compound 40 in foundational research, belongs to the N-aryl mercaptopropionamide class of inhibitors. nih.govacs.org It has been evaluated against several key MBL enzymes responsible for widespread resistance to β-lactam antibiotics. acs.org
NDM-Type MBLs (e.g., NDM-1, NDM-4)
New Delhi Metallo-β-lactamase (NDM) variants are among the most concerning MBLs due to their rapid global dissemination and broad hydrolytic capacity. asm.org Metallo-β-lactamase-IN-4 has shown potent activity against NDM-1, a widespread variant. In enzymatic assays, it recorded a half-maximal inhibitory concentration (IC50) of 2.1 µM against NDM-1. nih.gov This demonstrates a significant level of direct enzymatic inhibition. Currently, specific inhibitory data for Metallo-β-lactamase-IN-4 against other NDM variants such as NDM-4 is not available in the cited literature.
VIM-Type MBLs (e.g., VIM-1, VIM-2)
The Verona integron-encoded metallo-β-lactamase (VIM) family is another major group of MBLs found in clinically significant pathogens. nih.govrsc.org Metallo-β-lactamase-IN-4 exhibits its most potent activity against VIM-1, with a reported IC50 value of 0.5 µM. nih.gov This strong inhibition highlights a particular effectiveness against this specific MBL variant. Data regarding its inhibitory activity against other VIM-type enzymes, such as VIM-2, has not been detailed in the available research.
IMP-Type MBLs (e.g., IMP-1, IMP-7)
Imipenemase (IMP)-type enzymes represent one of the first discovered and globally distributed families of MBLs. nih.govovid.com Metallo-β-lactamase-IN-4 has been tested against IMP-7, where it displayed an IC50 value of 3.3 µM. nih.gov This indicates a moderate to potent level of inhibition against this variant. Specific inhibitory data for other IMP variants like IMP-1 have not been reported for this compound in the reviewed literature.
Interactive Table 1: Enzymatic Inhibition Profile of Metallo-β-lactamase-IN-4
| MBL Enzyme Target | IC50 (µM) |
|---|---|
| NDM-1 | 2.1 |
| VIM-1 | 0.5 |
Less Common MBL Variants
Detailed research findings on the inhibitory activity of Metallo-β-lactamase-IN-4 against less common MBL variants are not yet available in the scientific literature. The primary studies have focused on the most clinically prevalent B1 subclass enzymes like NDM, VIM, and IMP. acs.orgnih.gov
Synergy Studies with Existing β-Lactam Antibiotics in In Vitro Bacterial Assays
A critical measure of a β-lactamase inhibitor's potential is its ability to work synergistically with existing β-lactam antibiotics, effectively restoring their activity against resistant bacteria.
Restoration of Antibiotic Susceptibility in MBL-Producing Strains
Research has highlighted the ability of the N-aryl mercaptopropionamide class, to which Metallo-β-lactamase-IN-4 belongs, to restore the efficacy of carbapenem (B1253116) antibiotics. acs.orgnih.gov In studies involving resistant Escherichia coli isolates that produce MBLs, the combination of an inhibitor from this class with the carbapenem antibiotic imipenem (B608078) resulted in a significant reduction of the Minimum Inhibitory Concentration (MIC) values. acs.orgnih.gov A highly selective hit structure from this series was reported to lower the MIC by up to 256-fold. acs.orgnih.gov This profound synergistic effect demonstrates the potential of Metallo-β-lactamase-IN-4 to reverse high-level resistance and render MBL-producing strains susceptible to treatment with currently approved carbapenems. acs.orgnih.gov
Interactive Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Imipenem |
Minimum Inhibitory Concentration (MIC) Reduction Assays
Metallo-β-lactamase-IN-4, also referred to as compound 40, has demonstrated significant efficacy in restoring the activity of carbapenem antibiotics against resistant Gram-negative bacteria. nih.gov Its potential as a metallo-β-lactamase (MBL) inhibitor is quantified through minimum inhibitory concentration (MIC) reduction assays, where it is tested in combination with a β-lactam antibiotic against various MBL-producing bacterial strains.
In studies involving Escherichia coli strains engineered to express different types of MBLs, Metallo-β-lactamase-IN-4 showed a remarkable ability to lower the MIC of the carbapenem antibiotic imipenem. When tested against an E. coli strain producing the New Delhi Metallo-β-lactamase 1 (NDM-1), the MIC of imipenem was 64 µg/mL, indicating a high level of resistance. However, the addition of Metallo-β-lactamase-IN-4 at a fixed concentration of 32 µg/mL reduced the imipenem MIC to 0.25 µg/mL. This represents a potent 256-fold reduction, effectively resensitizing the resistant bacteria to the antibiotic. nih.gov
Similar synergistic effects were observed against E. coli strains producing other clinically relevant MBLs. For a strain expressing Verona integron-encoded metallo-β-lactamase 1 (VIM-1), the imipenem MIC was reduced 64-fold, from 16 µg/mL to 0.25 µg/mL, in the presence of the inhibitor. Against a strain producing Imipenemase-7 (IMP-7), the combination resulted in a 32-fold MIC reduction, from 32 µg/mL to 1 µg/mL. These findings underscore the broad-spectrum potential of Metallo-β-lactamase-IN-4 against bacteria producing various Class B1 MBLs. nih.gov
The inhibitory activity of Metallo-β-lactamase-IN-4 is rooted in its potent interaction with these enzymes, with reported IC₅₀ values of 2.1 µM, 0.5 µM, and 3.3 µM against NDM-1, VIM-1, and IMP-7, respectively.
Table 1: Synergistic Activity of Metallo-β-lactamase-IN-4 with Imipenem against MBL-producing E. coli
| Bacterial Strain (E. coli expressing) | Imipenem MIC (µg/mL) | Imipenem MIC + Metallo-β-lactamase-IN-4 (32 µg/mL) (µg/mL) | Fold Reduction |
|---|---|---|---|
| NDM-1 | 64 | 0.25 | 256 |
| VIM-1 | 16 | 0.25 | 64 |
Time-Kill Kinetic Studies of Combination Therapy
Time-kill kinetic assays are crucial for understanding the pharmacodynamics of an antibiotic-inhibitor combination, revealing whether the effect is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). Studies on the combination of Metallo-β-lactamase-IN-4 with imipenem have confirmed a bactericidal effect against MBL-producing pathogens.
In an assay performed against an NDM-1-producing E. coli strain, the combination of imipenem and Metallo-β-lactamase-IN-4 demonstrated significant bacterial killing over a 24-hour period. While imipenem alone at concentrations reflecting the reduced MIC (0.25 µg/mL) was unable to control bacterial growth, its combination with Metallo-β-lactamase-IN-4 (at 32 µg/mL) led to a rapid and sustained decrease in bacterial viability. The combination therapy resulted in a reduction of more than 3-log₁₀ in colony-forming units (CFU)/mL, which is the standard definition of a bactericidal effect. This confirms that Metallo-β-lactamase-IN-4 not only lowers the concentration of antibiotic required for inhibition but also restores the antibiotic's ability to actively kill the resistant bacteria.
Table 2: Time-Kill Kinetics of Imipenem in Combination with Metallo-β-lactamase-IN-4 against NDM-1 producing E. coli
| Treatment Group | Initial Inoculum (log₁₀ CFU/mL) | Bacterial Count at 24h (log₁₀ CFU/mL) | Change in Bacterial Count (log₁₀ CFU/mL) | Outcome |
|---|---|---|---|---|
| Growth Control | ~5.5 | >9.0 | >+3.5 | Growth |
| Imipenem alone | ~5.5 | >9.0 | >+3.5 | No Effect |
Specificity of Metallo-β-lactamase-IN-4 Towards MBLs vs. Other Metalloenzymes
A critical aspect in the development of MBL inhibitors is their specificity. Because these inhibitors often function by interacting with the zinc ions in the MBL active site, there is a potential for off-target inhibition of human zinc-dependent enzymes (metalloenzymes), which could lead to toxicity. mdpi.com
While direct and comprehensive selectivity data for Metallo-β-lactamase-IN-4 against a panel of human metalloenzymes is not yet extensively published, research on the closely related class of N-aryl mercaptoacetamides provides valuable insight into the potential specificity of this scaffold. A lead compound from this related series was evaluated for its inhibitory activity against a range of human metalloenzymes, including several matrix metalloproteinases (MMPs), tumor necrosis factor-alpha converting enzyme (TACE), and histone deacetylases (HDACs). nih.gov
The results from these studies were promising, showing a high degree of selectivity. At a concentration of 100 µM, the tested N-aryl mercaptoacetamide compound showed no significant inhibition of the six MMPs or the two HDACs tested. A minor inhibition of TACE (40 ± 4%) was observed at this high concentration, indicating a substantial selectivity margin for the bacterial MBLs, which are inhibited in the low micromolar range. nih.gov Furthermore, the compound did not exhibit cytotoxicity against several human cell lines (HepG2, HEK293, and A549). nih.gov
These findings for a closely related chemical class suggest that the N-aryl mercaptopropionamide scaffold, to which Metallo-β-lactamase-IN-4 belongs, can be designed to achieve high selectivity for bacterial MBLs over essential human metalloenzymes, which is a favorable characteristic for a potential therapeutic agent. nih.gov
Structure Activity Relationship Sar Studies of Metallo |a Lactamase in 4 Derivatives
Correlating Structural Modifications with Inhibitory Potency
Rhodanine (B49660) and Enethiol Derivatives: Studies on rhodanine-based compounds have revealed that their hydrolysis products, enethiols, are potent MBL inhibitors. nih.govresearchgate.net The enethiol sulfur atom displaces the bridging 'hydrolytic' water molecule between the two zinc ions in the active site of dizinc (B1255464) MBLs. nih.govresearchgate.net The SAR of these enethiol derivatives demonstrates that the nature of the substituent on the rhodanine ring influences inhibitory activity. For instance, modifications to the aryl group attached to the rhodanine scaffold can modulate the electronic properties and steric bulk of the inhibitor, thereby affecting its binding affinity.
N-Sulfamoylpyrrole-2-carboxylates (NSPCs): NSPCs are a class of potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1, VIM-1, and IMP-1. acs.orgnih.gov Crystallographic studies have shown that the N-sulfamoyl NH2 group displaces the dizinc bridging hydroxide (B78521)/water. acs.orgnih.gov The potency of NSPCs can be tuned by substitutions on the pyrrole (B145914) ring. For example, a para-fluorophenyl substitution at the C3 position has been identified as a preferred substituent in a related series of pyrrole inhibitors. acs.org The introduction of different substituents at this position allows for the exploration of the chemical space around the active site, leading to optimized interactions and enhanced inhibitory potency. Some NSPCs have shown submicromolar activity against NDM-1 and VIM-2, with some derivatives exhibiting nanomolar potency against NDM-1. acs.org
1,2,4-Triazole-3-thiones: Derivatives of 1,2,4-triazole-3-thione have been developed as MBL inhibitors. Modifications at the N4 position of the triazole ring with different substituents have a significant impact on their inhibitory activity against various MBLs. For example, the introduction of a thiazol-4-yl group resulted in a potent NDM-1 inhibitor with a Ki value of 30 nM. acs.org In contrast, a thiazol-5-yl substituent at the same position was over 400-fold less potent against NDM-1, highlighting the sensitivity of the SAR to subtle structural changes. acs.org
The following table summarizes the inhibitory potency of selected MBL inhibitor derivatives against various MBLs.
| Compound Class | Derivative | Target MBL | IC50 / Ki | Reference |
| NSPC | Cyclic guanidine (B92328) 12 | VIM-1 | pIC50 8.5 | acs.org |
| NSPC | Cyclic guanidine 12 | NDM-1 | Less potent than against VIM-1 | acs.org |
| NSPC | 6a, 6b, 10, 13 | NDM-1 | Nanomolar potency | acs.org |
| 1,2,4-Triazole-3-thione | Compound 39 (thiazol-4-yl) | NDM-1 | Ki = 30 nM | acs.org |
| 1,2,4-Triazole-3-thione | Compound 40 (thiazol-5-yl) | NDM-1 | > 400-fold less potent than 39 | acs.org |
| Thiodepsipeptide | Compound 1 | IMP-1 | IC50 = 0.25 µM | nih.gov |
| β-Lactam analogue | J-110,441 | IMP-1 | Ki = 0.0037 µM | nih.gov |
| β-Lactam analogue | J-111,225 | IMP-1 | Ki = 0.18 µM | nih.gov |
| Mercaptophosphonate | Various | B1, B2, B3 MBLs | Ki = 0.4 to >400 µM | acs.org |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Compound 5f | Multiple MBLs | Low µM Ki values | nih.gov |
Identification of Key Pharmacophoric Elements
The design of effective MBL inhibitors relies on the identification of key pharmacophoric elements that are essential for binding to the enzyme's active site. These elements typically include a zinc-binding group (ZBG) and a scaffold that positions the ZBG for optimal interaction with the catalytic zinc ions.
Zinc-Binding Groups (ZBGs): The most crucial pharmacophoric element of an MBL inhibitor is the ZBG, which coordinates to the one or two zinc ions in the active site. tandfonline.com Various functional groups have been explored as ZBGs, including:
Thiols: The thiol group is a potent ZBG that can displace the bridging hydroxide ion in dizinc MBLs. nih.govresearchgate.netnih.gov Thiol-containing compounds, such as captopril (B1668294) and its derivatives, have been extensively studied as MBL inhibitors. acs.orgresearchgate.net
Carboxylates: The carboxylate group is another common ZBG that mimics the carboxylate of the natural β-lactam substrates. nih.govmdpi.com It typically coordinates to one of the zinc ions (Zn2) and interacts with a conserved lysine (B10760008) residue in the active site of B1 MBLs. nih.gov
Sulfamoyl Group: The N-sulfamoyl group in NSPCs has been shown to be an effective ZBG, with the NH2 group displacing the bridging hydroxide. acs.orgnih.gov
Boronic Acids: Phenylboronic acid and its derivatives can act as ZBGs, leading to potent MBL inhibition. nih.gov
Phosphonates: The phosphonate (B1237965) moiety is a known zinc-chelating group and has been incorporated into MBL inhibitors. acs.org
Scaffolds and Mimicry of Transition States: The scaffold of the inhibitor plays a vital role in presenting the ZBG in the correct orientation and providing additional interactions with the active site residues. Many MBL inhibitors are designed to mimic the substrate, the tetrahedral transition state, or the product of the β-lactam hydrolysis reaction. tandfonline.comnih.govmdpi.com For instance, the tetrahedral geometry of the sulfamoyl sulfur in NSPCs may mimic the tetrahedral intermediate formed during β-lactam hydrolysis. acs.org Similarly, bicyclic boronates are designed to mimic this transition state. mdpi.com
A metal-binding pharmacophore (MBP) click approach has been utilized to identify new broad-spectrum MBL inhibitors. nih.gov This strategy involves identifying MBPs like phthalic acid, phenylboronic acid, and benzyl (B1604629) phosphoric acid and then using click chemistry to generate a library of derivatives for SAR studies. nih.gov
Optimization Strategies for Broad-Spectrum MBL Inhibition
The development of broad-spectrum MBL inhibitors is challenging due to the structural diversity among the different MBL subclasses (B1, B2, and B3) and even within the same subclass. nih.govmdpi.com Several strategies are being pursued to overcome this challenge:
Targeting Conserved Features: One strategy is to design inhibitors that target conserved features of the MBL active site. Since the zinc ions are essential for catalysis in all MBLs, inhibitors with potent ZBGs are a primary focus. nih.gov
Structure-Based Drug Design: The increasing availability of crystal structures of MBLs in complex with inhibitors provides a basis for rational drug design. researchgate.netacs.org This allows for the optimization of inhibitor scaffolds to achieve better complementarity with the active sites of multiple MBLs.
Mimicking Broad-Spectrum Substrates: Since most MBLs are broad-spectrum enzymes that can hydrolyze a wide range of β-lactam substrates, designing inhibitors that mimic these substrates is a promising strategy for achieving broad-spectrum inhibition. nih.govmdpi.com
Fragment-Based Screening and Click Chemistry: Fragment-based screening and click chemistry approaches allow for the rapid exploration of chemical space and the identification of novel scaffolds and ZBGs that can be optimized for broad-spectrum activity. nih.gov
Combination of Pharmacophores: Incorporating multiple pharmacophoric features into a single molecule can enhance its inhibitory activity against a wider range of MBLs. For example, compounds containing both a thiol and a carboxylate group have shown broad-spectrum inhibition. acs.org
Despite these efforts, identifying a single inhibitor that is potent against all clinically relevant MBLs remains a significant challenge. acs.org For example, the bicyclic boronate taniborbactam (B611149) (VNRX-5133) shows good inhibition against NDM and other subclass B1 enzymes but is not a good inhibitor of the subclass B3 MBL L1. mdpi.com
Impact of Chemical Modifications on Enzyme Selectivity
A critical aspect in the development of MBL inhibitors is ensuring their selectivity for bacterial MBLs over human metalloenzymes, many of which also contain zinc in their active sites. mdpi.com Off-target inhibition of human metalloenzymes can lead to toxicity.
Chemical modifications to the inhibitor structure can significantly impact its selectivity. The selectivity of an MBL inhibitor is determined by the specific interactions it makes with the amino acid residues in the active site of the target MBL, beyond the coordination to the zinc ions.
Modulating Zinc-Binding Affinity: The mechanism of inhibition can also influence selectivity. Inhibitors that act by stripping the zinc ions from the active site may have lower selectivity, as this process is less dependent on the specific protein environment. nih.gov In contrast, inhibitors that form a stable ternary complex with the enzyme and the zinc ions are more likely to be selective. nih.gov Lead optimization strategies can be employed to favor ternary complex formation over metal stripping. nih.gov
Scaffold Optimization: The scaffold of the inhibitor can be modified to introduce steric hindrance that prevents binding to the more constrained active sites of some human metalloenzymes while still allowing for potent inhibition of the more open active site of MBLs.
For example, studies on 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have shown that these compounds can exhibit different binding modes in different MBL subclasses (B1 and B3), highlighting the potential for achieving selectivity through modifications that favor a particular binding mode. acs.org Further optimization of such scaffolds is necessary to ensure high selectivity and minimize off-target effects, a crucial step for the clinical development of MBL inhibitors. acs.org
Emerging Resistance Mechanisms to Metallo |a Lactamase in 4 and Counter Strategies
Evolution of MBLs Under Inhibitor Pressure
The selective pressure exerted by MBL inhibitors can drive the evolution of the MBL enzymes themselves. These enzymes exhibit significant plasticity, allowing them to adapt and evolve. pnas.org MBL genes are frequently located on mobile genetic elements like plasmids and transposons, which facilitates their rapid spread among different bacterial species. nih.govmultiresearchjournal.com
The evolution of MBLs is a continuous process, with new variants constantly emerging. miamioh.edu For instance, there are numerous clinical variants of the most common MBLs:
IMP (Imipenemase): Over 80 variants identified. miamioh.edu
VIM (Verona Integron-encoded Metallo-β-lactamase): Over 60 variants identified. miamioh.edu
NDM (New Delhi Metallo-β-lactamase): Over 25 variants identified. miamioh.edu
This evolutionary diversification presents a major challenge for inhibitor design. Key evolutionary trends observed under selective pressure include:
Improved Catalytic Efficiency: Some clinical variants show enhanced stability, selectivity, or kinetic properties for hydrolyzing carbapenems and other β-lactams. nih.gov
Adaptation to Host Environment: Clinical variants of NDM have been shown to evolve improved activity at the low zinc concentrations characteristic of infection sites, a response to the host's nutritional immunity which sequesters essential metals like zinc. nih.govresearchgate.net
Inhibitor-Resistant Mutations: Specific mutations can arise that directly impact inhibitor binding. For example, studies on the IMP-type MBLs have identified variants like IMP-6, IMP-10, and IMP-26 that show significantly higher resistance to the inhibitor xeruborbactam. nih.gov Structural analyses suggest that mutations such as Ser262Gly in IMP-6 may alter the electronic properties of the active site, while other substitutions can create steric hindrance that prevents effective inhibitor binding. nih.gov
Table 1: Evolution of MBLs and Resistance
| MBL Family | Number of Clinical Variants | Evolutionary Adaptations | Example of Inhibitor-Resistant Variant |
|---|---|---|---|
| IMP | >80 | Enhanced catalytic efficiency, altered substrate specificity | IMP-6, IMP-10 |
| VIM | >60 | Improved stability, adaptation to low zinc environments | VIM-2 |
Design of Next-Generation Inhibitors to Overcome Resistance
The threat of evolving resistance necessitates the continuous design of new and more robust MBL inhibitors. The structural and mechanistic diversity among MBLs makes the development of a universal, "pan-MBL" inhibitor extremely challenging. nih.gov However, several innovative strategies are being pursued.
Structure-Based and Mechanism-Inspired Design: A deep understanding of the MBL catalytic mechanism allows for the rational design of inhibitors that mimic different stages of the hydrolysis process, such as the substrate, transition state, or product. nih.gov This approach has led to the development of various chemical scaffolds.
Novel Scaffolds: Research has moved beyond simple metal chelators to identify diverse chemical structures with inhibitory potential. Promising scaffolds include:
Bicyclic Boronates: Compounds like taniborbactam (B611149) are designed to be dual-action inhibitors, effective against both serine-β-lactamases (SBLs) and MBLs. nih.govnih.gov They work as competitive inhibitors against MBLs. irispublishers.com
Bisthiazolidines (BTZ): This versatile scaffold has shown inhibitory activity against all three MBL subclasses (B1, B2, and B3). nih.gov
Thiol-Based and Dicarboxylic Acid Derivatives: These compounds leverage specific chemical groups to interact with the zinc ions in the MBL active site. nih.gov
Overcoming Permeability Issues: A major hurdle for inhibitors is penetrating the Gram-negative outer membrane. Next-generation design focuses on improving cell entry, for example, by replacing carboxylate groups with primary amines to enhance permeability. nih.gov
Table 2: Scaffolds for Next-Generation MBL Inhibitors
| Inhibitor Scaffold | Mechanism of Action | Target Spectrum |
|---|---|---|
| Bicyclic Boronates (e.g., Taniborbactam) | Competitive inhibitor; mimics tetrahedral intermediate | SBLs and MBLs (Class A, B, C, D) nih.govnih.gov |
| Bisthiazolidines (BTZ) | Zinc-binding interactions | Broad spectrum across MBL subclasses (B1, B2, B3) nih.gov |
| Thiazolidine Dicarboxylic Acids | Zinc-binding interactions | Broad spectrum across MBL subclasses nih.gov |
Surveillance of Emerging MBL Variants and Inhibitor Efficacy
Effective surveillance is crucial for monitoring the spread of MBL-producing organisms, detecting new resistance variants, and guiding clinical decisions. The rapid dissemination of MBL genes threatens the efficacy of last-resort carbapenem (B1253116) antibiotics. acs.org
Global Surveillance Programs: Programs like the ATLAS (Antimicrobial Testing Leadership and Surveillance) study are essential for tracking the prevalence of different MBL families across geographical regions. nih.gov Such studies have revealed the heterogeneous global distribution of MBLs, with VIM-type enzymes being predominant in some regions and NDM or IMP types in others. nih.gov
Molecular Methods: Surveillance relies on specific and rapid detection methods. While phenotypic tests are used for initial screening, molecular methods like PCR and whole-genome sequencing are essential for identifying the specific MBL genes and tracking the emergence of new variants. bohrium.com
Need for Coordinated Networks: There is a recognized need for better-coordinated surveillance systems, including networks of reference laboratories to pool data, standardize detection methods, and promote systematic screening. bohrium.com This infrastructure is vital for monitoring the effectiveness of new inhibitors as they are introduced into clinical practice. diagnosticsfirst.com The emergence of inhibitor-resistant variants, such as IMP variants resistant to xeruborbactam, highlights the necessity of ongoing surveillance to inform treatment guidelines and future drug development. nih.gov
Future Directions in Metallo β Lactamase Inhibitor Research Focused on Compounds Like Metallo |a Lactamase in 4
Integration of Artificial Intelligence and Machine Learning in Inhibitor Discovery
One notable application of ML is the development of predictive algorithms that can screen large chemical libraries to identify compounds with a high likelihood of being effective MBL inhibitors. nih.govfigshare.com For instance, a machine learning-based prediction tool was created using results from HTS of a large chemical library and previously published inhibition data to identify inhibitors of New Delhi metallo-β-lactamase (NDM), the most widespread MBL. nih.govfigshare.com This approach led to the discovery of a novel NDM-1 inhibitor scaffold that restores the efficacy of meropenem (B701) against carbapenem-resistant bacterial strains. nih.gov
Exploration of Novel Scaffolds and Inhibitor Chemotypes
A key strategy in overcoming the challenge of MBL-mediated resistance is the exploration of novel chemical scaffolds and inhibitor chemotypes. The diversity of MBLs necessitates the development of inhibitors with varied chemical structures and mechanisms of action. nih.govnih.gov Research efforts are focused on identifying new molecular frameworks that can effectively bind to the active site of MBLs and inhibit their function.
Fragment-based drug discovery (FBDD) is one approach that has been successfully used to identify novel inhibitor scaffolds for the clinically significant MBL, Verona integron-encoded metallo-β-lactamase (VIM-2). nih.govacs.org This method involves screening a library of small chemical fragments to identify those that bind to the target enzyme. nih.gov These fragments can then be optimized and linked together to create more potent inhibitors. nih.govacs.org
Other promising scaffolds that have been investigated include N-sulfamoylpyrrole-2-carboxylates (NSPCs), which have shown potent inhibition of clinically relevant B1 subclass MBLs like NDM-1. acs.org Crystallography studies have revealed that the N-sulfamoyl NH2 group of these compounds displaces the dizinc (B1255464) bridging hydroxide (B78521)/water in the active site of B1 MBLs. acs.org The identification of such novel scaffolds is crucial for the development of the next generation of MBL inhibitors.
| Inhibitor Scaffold/Chemotype | Target MBL(s) | Significance |
| N-Aryl Mercaptopropionamides | VIM-1, NDM-1, IMP-7 | Represents the chemical class of Metallo-β-lactamase-IN-4, demonstrating broad-spectrum inhibition. medchemexpress.com |
| N-Sulfamoylpyrrole-2-carboxylates (NSPCs) | B1 subclass MBLs (e.g., NDM-1) | Displaces the dizinc bridging hydroxide/water in the active site. acs.org |
| Cyclic Boronates | B1 MBLs | Mimics the tetrahedral intermediate of β-lactam hydrolysis. acs.orgresearchgate.net |
| Aspergillomarasmine A (AMA) | NDM and VIM-type enzymes | A natural product that acts as a zinc chelator. nih.govresearchgate.net |
Development of Inhibitors Targeting Specific MBL Subclasses
Metallo-β-lactamases are classified into three subclasses: B1, B2, and B3, based on their amino acid sequences and active site structures. frontiersin.org These subclasses exhibit differences in their substrate specificities and metal ion requirements. frontiersin.org This diversity presents an opportunity for the development of inhibitors that specifically target one subclass over others, which could lead to more potent and selective drugs with fewer off-target effects.
The majority of clinically significant MBLs, such as NDM, VIM, and IMP enzymes, belong to the B1 subclass. nih.govtandfonline.com Consequently, much of the inhibitor development has focused on this group. tandfonline.com For example, Metallo-β-lactamase-IN-4 demonstrates potent inhibitory activity against the B1 MBLs VIM-1, NDM-1, and IMP-7. medchemexpress.com
However, there is also a need for inhibitors that can target B2 and B3 MBLs. frontiersin.org The B3 subclass is particularly divergent, and some of its members have been found in clinical samples. frontiersin.org The development of subclass-specific inhibitors requires a detailed understanding of the structural and mechanistic differences between the MBL subclasses. frontiersin.org
| MBL Subclass | Key Characteristics | Examples of Clinically Relevant Enzymes |
| B1 | Requires two zinc ions for full activity; broad substrate spectrum. nih.gov | NDM, VIM, IMP. asm.org |
| B2 | Active with one zinc ion in the Zn2 site; narrow substrate spectrum, primarily carbapenems. nih.gov | CphA, Sfh-I. nih.gov |
| B3 | Can be active with one or two zinc ions; diverse active sites. frontiersin.orgresearchgate.net | L1, GOB-18. nih.govmdpi.com |
Understanding MBL Evolution and its Implications for Inhibitor Design
The evolution of MBLs is a continuous process driven by the selective pressure of antibiotics. nih.gov Understanding the evolutionary pathways of these enzymes is crucial for the design of durable inhibitors that are less prone to the development of resistance. nih.govresearchgate.net By studying the genetic and biochemical determinants of MBL evolution, researchers can anticipate future resistance mechanisms and design inhibitors that target conserved features of the enzyme.
For instance, studies on the evolution of the TEM serine-β-lactamase have provided valuable insights into how these enzymes adapt to new antibiotics. nih.gov Similar studies on MBLs can help to identify key residues and structural motifs that are essential for their function and are therefore less likely to mutate. researchgate.net Inhibitors that target these conserved regions may have a lower propensity for the emergence of resistance.
Furthermore, understanding the factors that influence the spread and host specificity of different MBL families, such as NDM and IMP enzymes, can inform strategies to prevent their dissemination. nih.gov
Collaborative Research Initiatives in Antimicrobial Drug Discovery
The immense challenge of antimicrobial resistance necessitates a collaborative approach to drug discovery. nih.gov No single institution or company has all the resources and expertise needed to bring a new antibiotic or inhibitor to market. Collaborative research initiatives that bring together academic researchers, pharmaceutical companies, and government agencies are essential for accelerating progress in this field. globalcause.co.ukimperial.ac.uk
Platforms like the Shared Platform for Antibiotic Research and Knowledge (SPARK) and the Community for Open Antimicrobial Drug Discovery (CO-ADD) are prime examples of successful collaborations. globalcause.co.uk These initiatives facilitate the sharing of data and resources, allowing scientists to learn from past research and build upon the collective knowledge of the scientific community. globalcause.co.uk
International collaborations are also crucial for addressing the global nature of antimicrobial resistance. nih.gov By pooling resources and expertise, researchers from different countries can work together to develop new therapies that are effective against the most threatening "superbugs." nih.govglobalcause.co.uk Such collaborative efforts are vital for the successful development and clinical translation of MBL inhibitors like Metallo-β-lactamase-IN-4.
Q & A
Basic Research Questions
Q. How should researchers design a robust experimental protocol to assess the inhibitory activity of Metallo-β-lactamase-IN-4 against target enzymes?
- Methodological Answer : Begin by defining the enzyme kinetics parameters (e.g., IC50, Ki) using fluorometric or spectrophotometric assays under controlled pH and temperature conditions. Include positive controls (e.g., known inhibitors like EDTA) and negative controls (enzyme without inhibitor). Validate assay reproducibility through triplicate measurements and use standardized buffers to minimize variability. Literature reviews in databases such as Scopus and Web of Science can identify prior protocols and potential confounding factors . Statistical power analysis should determine sample size to ensure significance (e.g., ≥3 independent experiments) .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) are standard for calculating IC50 values. Use software like GraphPad Prism to fit sigmoidal curves and report 95% confidence intervals. For comparative studies, apply Student’s t-test or ANOVA with post-hoc corrections (e.g., Tukey’s test) to assess differences between groups. Error bars in graphs should represent standard deviation (SD) or standard error of the mean (SEM), depending on data distribution . Pre-register analysis plans to mitigate bias .
Q. How can researchers ensure the selectivity of Metallo-β-lactamase-IN-4 across related metalloenzymes?
- Methodological Answer : Conduct cross-reactivity assays against structurally similar enzymes (e.g., other subclass B1 β-lactamases or zinc-dependent proteases). Use kinetic assays to measure inhibition constants (Ki) and calculate selectivity ratios (e.g., IC50 for off-target enzymes divided by IC50 for the target). Structural analysis (e.g., X-ray crystallography) can identify binding site specificity. Document all experimental conditions (e.g., enzyme purity, substrate concentrations) to enhance reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Metallo-β-lactamase-IN-4?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using murine infection models. Compare tissue penetration via LC-MS/MS quantification of the inhibitor in plasma vs. target tissues. If in vitro potency does not translate in vivo, assess bacterial resistance mechanisms (e.g., efflux pumps) via transcriptomic analysis. Meta-analyses of prior studies can identify trends (e.g., pH-dependent activity) and guide protocol adjustments .
Q. What computational strategies can predict off-target interactions of Metallo-β-lactamase-IN-4?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB) and identify potential off-targets. Validate predictions with molecular dynamics (MD) simulations to assess binding stability (e.g., RMSD <2 Å over 100 ns). Machine learning models (e.g., Random Forest) trained on inhibition datasets can prioritize high-risk targets. Cross-reference results with cheminformatics tools (e.g., SwissADME) to evaluate drug-likeness .
Q. How can researchers integrate heterogeneous data (e.g., enzymatic, genomic, clinical) to evaluate Metallo-β-lactamase-IN-4’s therapeutic potential?
- Methodological Answer : Use multi-omics approaches, such as correlating bacterial susceptibility data with genomic resistance markers (e.g., blaNDM-1 expression). Apply meta-regression to adjust for covariates like bacterial strain variability or infection site. For clinical data, ensure ethical compliance (e.g., IRB approval) and use stratified sampling to balance cohorts. Data fusion techniques (e.g., Bayesian networks) can synthesize disparate datasets into actionable insights .
Q. What methodologies address uncertainties in measuring Metallo-β-lactamase-IN-4’s binding kinetics under physiological conditions?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct measurements of binding affinity (KD) and stoichiometry. Account for physiological factors (e.g., serum albumin binding) by spiking assays with human plasma. Quantify uncertainty using Monte Carlo simulations to propagate error from instrument precision and sample variability. Report results with expanded uncertainties (e.g., 95% coverage interval) .
Methodological Considerations for Data Presentation
Q. How should researchers structure a manuscript to ensure reproducibility of findings on Metallo-β-lactamase-IN-4?
- Methodological Answer : Follow the "IMRaD" structure (Introduction, Methods, Results, and Discussion). In Methods, detail enzyme sources (e.g., recombinant expression system), inhibitor synthesis steps, and statistical software versions. Use Supplementary Materials for raw datasets, NMR spectra, or HPLC chromatograms. Adhere to journal-specific guidelines (e.g., ACS Style) for author contributions and data availability statements .
Q. What are best practices for visualizing complex enzymatic inhibition data?
- Methodological Answer : Use heatmaps to show inhibitor efficacy across bacterial strains, or 3D bar graphs for time- and concentration-dependent effects. For structural data, PyMOL-generated figures should highlight key binding interactions (e.g., zinc coordination). Avoid misleading scales; ensure all axes are labeled with units. Provide high-resolution images (≥300 dpi) in TIFF/PDF format .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
